molecular formula C38H52N6O7 B601529 阿扎那韦 R,S,S,S-非对映异构体 CAS No. 1332981-14-2

阿扎那韦 R,S,S,S-非对映异构体

货号: B601529
CAS 编号: 1332981-14-2
分子量: 704.87
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3R,8S,9S,12S)-Atazanavir is a stereoisomer of atazanavir, a protease inhibitor used in the treatment of HIV. This compound is characterized by its specific stereochemistry, which distinguishes it from other diastereomers of atazanavir. The molecular formula of (3R,8S,9S,12S)-Atazanavir is C38H52N6O7, and it has a molecular weight of 704.8555 .

科学研究应用

Clinical Efficacy in HIV Treatment

Atazanavir has been extensively studied for its effectiveness in both treatment-naive and treatment-experienced patients. Key findings from various clinical trials highlight its role in managing HIV:

  • Efficacy Comparisons : In a trial comparing atazanavir/ritonavir (300/100 mg) with lopinavir/ritonavir (400/100 mg), both regimens demonstrated comparable rates of viral suppression. However, atazanavir was associated with significantly lower increases in total cholesterol and triglycerides, making it a preferable option for patients at risk of cardiovascular issues .
  • Long-term Studies : The CASTLE study indicated that atazanavir/ritonavir maintained virological suppression over 48 weeks while showing fewer gastrointestinal side effects compared to other protease inhibitors. The incidence of treatment discontinuation due to adverse effects was also lower in the atazanavir group .
  • Switching Regimens : Patients switching from other protease inhibitors to an atazanavir-based regimen experienced fewer virological rebounds and improved lipid profiles. A study showed that switching to atazanavir resulted in better maintenance of virological suppression compared to continued therapy with other protease inhibitors .

Safety Profile

Atazanavir's safety profile is generally favorable, although it is associated with specific adverse effects:

  • Hyperbilirubinemia : One notable side effect is unconjugated hyperbilirubinemia, which occurs in a significant percentage of patients. This condition can lead to jaundice but rarely necessitates discontinuation of therapy .
  • Cholelithiasis : Recent case studies have reported instances of complicated cholelithiasis in patients on atazanavir-based regimens. A review of 14 cases highlighted the need for monitoring gallbladder health in patients receiving this medication .

Comprehensive Data Table

Study NamePopulation TypeTreatment ComparisonKey Findings
AI424-007ART-naive individualsAtazanavir vs NelfinavirComparable viral responses; neutral lipid changes
AI424-008ART-naive individualsAtazanavir vs NelfinavirHigher proportion achieving viral suppression <400 copies/ml
CASTLEART-naive individualsAtazanavir/RTV vs Lopinavir/RTVNoninferior virologic response; lower lipid elevation
Switching StudyPI-experienced patientsAtazanavir vs Other PIsFewer virological rebounds; better lipid profiles

Case Studies and Insights

Several case studies have provided insights into the real-world applications of atazanavir:

  • Case Study on Cholelithiasis : A retrospective analysis of 14 HIV-infected patients revealed that those on atazanavir developed gallstones more frequently than those on other regimens. This finding underscores the importance of monitoring for gallbladder-related complications during treatment .
  • Long-term Efficacy : In a long-term follow-up study, patients who switched to an atazanavir-based regimen maintained stable viral loads and demonstrated improved lipid profiles over time, reinforcing its role as a preferred option for managing HIV in patients with metabolic concerns .

作用机制

Target of Action

Atazanavir R,S,S,S-diastereomer, like other antiretrovirals, is primarily used to treat infection of the human immunodeficiency virus (HIV) . The primary target of Atazanavir is the HIV-1 protease , an enzyme critical for the maturation of the HIV virus .

Mode of Action

Atazanavir binds to the site of HIV-1 protease activity and inhibits the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV . This interaction results in the formation of immature, noninfectious viral particles .

Biochemical Pathways

The inhibition of the HIV-1 protease prevents the maturation of the HIV virus. The virus remains in an immature state, which is non-infectious. This means that the virus cannot infect new cells, thereby slowing down or stopping the progression of the HIV infection .

Pharmacokinetics

It is known that the absorption of atazanavir is rapid and its bioavailability is enhanced with food . It is primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP3A and also undergoes biliary elimination . The elimination half-life of Atazanavir varies depending on whether it is administered alone or in combination with other drugs .

Result of Action

The result of Atazanavir’s action is the reduction of the viral load in the body, which helps to slow down the progression of HIV infection. By preventing the maturation of the virus, Atazanavir helps to keep the virus in check and reduces the risk of developing acquired immunodeficiency syndrome (AIDS) .

Action Environment

The action of Atazanavir R,S,S,S-diastereomer can be influenced by various environmental factors. For instance, the presence of food can enhance the absorption of Atazanavir, increasing its effectiveness . Additionally, the presence of other medications can affect the metabolism of Atazanavir, potentially leading to drug interactions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R,8S,9S,12S)-Atazanavir involves multiple steps, including the formation of key intermediates and the final stereoselective synthesisSpecific reagents and catalysts are used to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of (3R,8S,9S,12S)-Atazanavir involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and purification processes .

化学反应分析

Types of Reactions

(3R,8S,9S,12S)-Atazanavir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of (3R,8S,9S,12S)-Atazanavir include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

相似化合物的比较

Similar Compounds

  • Atazanavir S,S,R,S-diastereomer
  • Atazanavir R,R,S,S-diastereomer
  • Atazanavir sulfate

Uniqueness

(3R,8S,9S,12S)-Atazanavir is unique due to its specific stereochemistry, which influences its binding affinity and activity. Compared to other diastereomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .

生物活性

Atazanavir, a protease inhibitor (PI), is primarily used in the treatment of HIV infection. Its efficacy and safety profile have been extensively studied, making it a cornerstone in antiretroviral therapy (ART). This article delves into the biological activity of (3R,8S,9S,12S)-Atazanavir, summarizing key findings from clinical studies and pharmacological analyses.

Atazanavir exerts its antiviral effects by inhibiting the HIV-1 protease enzyme, which is crucial for the processing of viral Gag and Gag-Pol polyproteins. This inhibition prevents the maturation of viral particles, thereby reducing viral load in infected individuals. The compound has demonstrated potent activity across various HIV-1 subtypes, with an IC50 (the concentration required to inhibit 50% of viral replication) ranging from 0.58 ng/mL to 5.7 ng/mL in vitro studies without human serum .

Pharmacokinetics

The pharmacokinetics of Atazanavir are influenced by several factors, including renal function and co-administration with other drugs. Key pharmacokinetic parameters include:

ParameterAtazanavir AloneAtazanavir/Ritonavir
Half-life~7 hoursIncreased
Cmax (ng/mL)VariesHigher
AUC (ng·h/mL)VariesHigher
Renal Impairment EffectIncreased AUCRequires adjustment

Notably, Atazanavir's bioavailability can be affected by gastric pH levels, which may alter its solubility and absorption .

Efficacy in Clinical Studies

Atazanavir has shown significant efficacy in both treatment-naïve and treatment-experienced populations. In a comparative study against darunavir, Atazanavir demonstrated a similar effectiveness in reducing HIV viral loads while exhibiting fewer adverse events related to lipid metabolism .

Key Findings from Clinical Trials:

  • Virologic Suppression :
    • In ART-naïve patients, Atazanavir-based regimens achieved viral loads below 50 copies/mL in 75-84% of cases after 48 weeks .
    • A study indicated that switching to an Atazanavir-containing regimen resulted in lower rates of virologic rebound compared to other PIs .
  • Immunological Response :
    • In pediatric populations, Atazanavir led to increased CD4 cell counts over time; one study reported an increase from 364 cells/μL to 618 cells/μL after 42 months .
  • Safety Profile :
    • Common adverse effects include transient hyperbilirubinemia and gastrointestinal disturbances. However, serious adverse events were comparable to those seen with other PIs .

Case Studies

Several case studies have highlighted the long-term efficacy and safety of Atazanavir:

  • Long-term Efficacy : A retrospective observational study followed patients on Atazanavir/ritonavir for up to five years, noting sustained virologic suppression and improved lipid profiles compared to other regimens .
  • Pediatric Use : In a cohort study involving children and adolescents with HIV, Atazanavir was associated with significant increases in CD4 counts and reductions in viral load after one year of treatment .

属性

IUPAC Name

methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYRYVKAWYZBR-IHZBLBIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332981-14-2
Record name Atazanavir R,S,S,S-diastereomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332981142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATAZANAVIR R,S,S,S-DIASTEREOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/794NZ84YFV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,8S,9S,12S)-Atazanavir
Reactant of Route 2
Reactant of Route 2
(3R,8S,9S,12S)-Atazanavir
Reactant of Route 3
Reactant of Route 3
(3R,8S,9S,12S)-Atazanavir
Reactant of Route 4
(3R,8S,9S,12S)-Atazanavir
Reactant of Route 5
Reactant of Route 5
(3R,8S,9S,12S)-Atazanavir
Reactant of Route 6
Reactant of Route 6
(3R,8S,9S,12S)-Atazanavir

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。